Spacer Arm Length: Defining the Molecular Distance Between Conjugated Moieties
The PEG₂ spacer in Acid-PEG2-NHS ester provides a specific molecular distance of approximately 8.5 Å (8 atoms) between conjugated moieties . This distance is significantly shorter than the 22-atom (24.8 Å) spacer found in Mal-dPEG®4-NHS ester, a common heterobifunctional crosslinker [1]. This defined, shorter length is crucial for applications requiring minimal linker bulk while still providing the solubility benefits of a PEG chain.
| Evidence Dimension | Spacer Arm Length |
|---|---|
| Target Compound Data | 8.5 Å (8 atoms) |
| Comparator Or Baseline | Mal-dPEG®4-NHS ester: 24.8 Å (22 atoms) |
| Quantified Difference | Acid-PEG2-NHS ester is 16.3 Å (14 atoms) shorter. |
| Conditions | Theoretical calculation based on molecular structure (no specific assay). |
Why This Matters
A shorter, more rigid linker provides precise spatial control between conjugated entities, which is critical for minimizing interference with protein active sites and optimizing the performance of fluorescence resonance energy transfer (FRET) pairs or enzyme conjugates.
- [1] Quanta BioDesign, Ltd. (n.d.). Mal-dPEG®4-NHS ester, product number 10214. Thiol Reactive Crosslinkers for Bioconjugation. View Source
